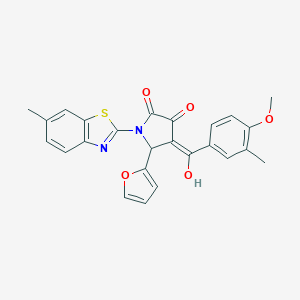![molecular formula C21H16N4O3 B266879 (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile, also known as CIL56, is a novel compound that has shown promising results in scientific research applications.
作用機序
The mechanism of action of (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation. (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile in lab experiments is its high potency and specificity. It is also relatively easy to synthesize, which makes it a cost-effective research tool. However, one limitation of using (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well understood.
将来の方向性
There are several future directions for research on (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. One area of interest is the development of more potent and selective analogs of (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. Another area of research is the investigation of the potential use of (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile and its potential side effects in humans.
Conclusion:
(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a promising compound that has shown potential for use in the treatment of various diseases. Its high potency and specificity make it a valuable research tool, and its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising therapeutic agent. Further research is needed to fully understand the mechanism of action of (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile and its potential use in humans.
合成法
The synthesis of (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves a multistep process that begins with the reaction of 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile with 6-methoxy-1,3-benzodioxole-5-carbaldehyde in the presence of a base. This reaction forms an imine intermediate, which is reduced with sodium borohydride to yield (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile.
科学的研究の応用
(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, (5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been found to be effective in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
製品名 |
(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile |
|---|---|
分子式 |
C21H16N4O3 |
分子量 |
372.4 g/mol |
IUPAC名 |
(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C21H16N4O3/c1-10-13(4-12-5-17-18(28-9-27-17)6-16(12)26-3)19-11(2)15(8-23)21(24)25-20(19)14(10)7-22/h4-6H,9H2,1-3H3,(H2,24,25)/b13-4- |
InChIキー |
LTTDGGZJXXESBY-PQMHYQBVSA-N |
異性体SMILES |
CC\1=C(C2=C(/C1=C\C3=CC4=C(C=C3OC)OCO4)C(=C(C(=N2)N)C#N)C)C#N |
SMILES |
CC1=C(C2=C(C1=CC3=CC4=C(C=C3OC)OCO4)C(=C(C(=N2)N)C#N)C)C#N |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC4=C(C=C3OC)OCO4)C(=C(C(=N2)N)C#N)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266799.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B266806.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-[4-(methoxycarbonyl)phenyl]-4,5-dioxopyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate](/img/structure/B266809.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266810.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)

